molecular formula C12H19NO2 B13207945 1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13207945
M. Wt: 209.28 g/mol
InChI Key: LHDHZQVAZDSNHP-UHFFFAOYSA-N
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Description

1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol is a tertiary alcohol derivative featuring a secondary amine linked to a 3-methoxybenzyl group. Its molecular formula is C₁₂H₁₉NO₂ (molecular weight: 209.29 g/mol). The methoxy group at the 3-position on the benzene ring contributes electron-donating effects, while the tertiary alcohol may reduce metabolic susceptibility compared to primary or secondary alcohols .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C12H19NO2/c1-12(2,14)9-13-8-10-5-4-6-11(7-10)15-3/h4-7,13-14H,8-9H2,1-3H3

InChI Key

LHDHZQVAZDSNHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC(=CC=C1)OC)O

Origin of Product

United States

Preparation Methods

Table 1: Example Reaction Conditions for Ketone Precursor Synthesis

Reagents Amount (g or mol) Solvent Temperature Time (h) Yield (%) Enantiomeric Excess (%)
3'-Methoxypropiophenone 262.4 g (1.6 mol) Ethanol 77 °C 36 93.2 97
Paraformaldehyde 96 g (3.2 mol)
Dimethylamine 144 g (3.2 mol)
L-Proline 184 g (1.6 mol)

Note: Reaction monitored by thin-layer chromatography (TLC) with ethyl acetate:hexane (1:3) as eluent.

Formation of the Amino Alcohol Core

The target compound contains an amino group attached to a 2-methylpropan-2-ol moiety. The preparation of this fragment often involves reductive amination or nucleophilic substitution techniques:

  • Reductive amination of the ketone precursor with 2-amino-2-methylpropan-1-ol or its derivatives under reducing conditions (e.g., sodium cyanoborohydride or borane complexes) to form the secondary amine linked to the tertiary alcohol.

  • Alternatively, nucleophilic substitution of a suitable leaving group (e.g., halide) on the 2-methylpropan-2-ol derivative with the 3-methoxybenzylamine can be employed.

One patent describing related intermediates for tapentadol synthesis (a compound structurally related to the target) details a process where the pH is adjusted to alkaline conditions (pH 9-10) using ammonium hydroxide, followed by extraction and crystallization steps to isolate amino alcohol intermediates with high purity (98% by HPLC) and good yield (~90%).

Representative Synthetic Procedure for 1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol

Based on analogous compounds and documented methods, a plausible synthetic route includes:

  • Synthesis of 3-methoxybenzylamine : Reduction of 3-methoxybenzyl nitrile or halide to the corresponding benzylamine.

  • Reductive amination : React 3-methoxybenzylamine with 2-methylpropan-2-one (acetone derivative) or protected 2-methylpropan-2-ol aldehyde under reductive amination conditions (e.g., borane-tetrahydrofuran or sodium triacetoxyborohydride) to form the amino alcohol.

  • Purification : Extraction, washing, drying over anhydrous sodium sulfate, and concentration under reduced pressure followed by crystallization or chromatography to obtain the pure product.

Analytical and Purification Details

  • Extraction solvents commonly include dichloromethane or methylene chloride for organic phase separation.

  • pH adjustments are made using hydrochloric acid or sodium hydroxide to separate the amine from impurities.

  • Drying agents such as anhydrous sodium sulfate are used to remove residual water.

  • Purity is monitored by high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).

Summary Table of Key Preparation Steps

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
Mannich Aminomethylation Aminomethylation 3'-Methoxypropiophenone, paraformaldehyde, dimethylamine, L-proline, ethanol reflux 93.2 High enantiomeric excess (97%)
Reductive Amination Reductive amination 3-Methoxybenzylamine, 2-methylpropan-2-one, reducing agent (e.g., borane-THF) ~85-90 Requires pH control, purification steps
Extraction and Purification Liquid-liquid extraction Dichloromethane, NaOH, HCl, drying agent N/A Essential for product isolation

Research Findings and Considerations

  • The stereochemistry of the amino alcohol can be controlled by the choice of chiral catalysts or starting materials (e.g., L-proline catalysis in Mannich reaction).

  • The reaction conditions such as temperature, solvent, and reaction time critically influence yield and purity.

  • The use of borane complexes (borane-tetrahydrofuran or borane-dimethyl sulfide) is effective for reducing amides or imines to amino alcohols with high selectivity.

  • Crystallization with acid gases such as hydrogen chloride can enhance product purity and facilitate isolation as crystalline solids.

Chemical Reactions Analysis

1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions typically yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group enhances its binding affinity to these targets, while the amino-methylpropanol backbone facilitates its solubility and transport within biological systems . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Aromatic Substituent Effects

  • 3-Methoxy vs. 3,4-Dimethyl (): Replacing the 3-methoxy group with 3,4-dimethyl groups increases lipophilicity (log P) due to the hydrophobic methyl substituents. This modification may enhance membrane permeability but reduce aqueous solubility .
  • Positional Isomerism ( vs.

Amino Group Variations

  • Primary vs. Secondary Amines ( vs. Main Compound): The primary amine in 1-amino-3-(3-methylphenoxy)propan-2-ol exhibits higher basicity (pKa ~9–10) compared to the secondary amine in the main compound (pKa ~8–9), affecting protonation states under physiological conditions .
  • Branched vs.

Fluorinated Derivatives ()

The trifluoromethyl group in 1,1,1-trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol enhances electronegativity and metabolic stability but may reduce solubility due to the hydrophobic CF₃ moiety .

Biological Activity

1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol, also known as a methoxyphenyl derivative, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The methoxyphenyl group enhances the compound's interaction with biological targets, making it a candidate for various therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H19NO2
  • Molecular Weight : 209.28 g/mol
  • IUPAC Name : 1-[(3-methoxyphenyl)methylamino]-2-methylpropan-2-ol
  • Canonical SMILES : CC(C)(CNCC1=CC(=CC=C1)OC)O

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxyphenyl group increases the binding affinity to these targets, while the amino-methylpropanol backbone enhances solubility and bioavailability. This dual functionality suggests potential roles in modulating biochemical pathways and influencing physiological responses.

In Vitro Studies

Research indicates that 1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol exhibits various biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in lipid metabolism, particularly phospholipase A2 (PLA2), which plays a critical role in inflammatory processes . Inhibition of PLA2 can lead to reduced production of pro-inflammatory mediators, suggesting potential anti-inflammatory effects.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Study 1: Anti-inflammatory Potential

A study evaluated the anti-inflammatory effects of 1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol in a mouse model of acute inflammation. The results showed significant reduction in edema and inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound had inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Further studies are required to determine the mechanism behind this antimicrobial activity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-Amino-2-methylpropan-2-olSimilar backbone without methoxyphenylLess potent enzyme inhibitor
2-Amino-2-methyl-1-propanolDifferent substitution patternVarying reactivity and lower bioactivity

The presence of the methoxyphenyl group in 1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol significantly enhances its biological properties compared to structurally similar compounds.

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